Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate

Analytical Chemistry Quality Control Pharmaceutical Intermediates

This sodium carboxylate salt delivers the 5-trifluoromethylpyridin-2-yl pharmacophore in a pre-neutralized, aqueous-compatible form, eliminating the neutralization steps required by the free acid (CAS 785762-99-4). Unlike the 4-trifluoromethyl regioisomer (CAS 1803581-80-7), the 5-substitution pattern preserves distinct electronic and steric properties critical for reproducible SAR interpretation. Procure this building block for compound library screening, salt metathesis, or prodrug synthesis with batch-specific NMR/HPLC certificates and standardized GHS safety documentation.

Molecular Formula C8H5F3NNaO2
Molecular Weight 227.118
CAS No. 1956366-39-4
Cat. No. B2674343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate
CAS1956366-39-4
Molecular FormulaC8H5F3NNaO2
Molecular Weight227.118
Structural Identifiers
SMILESC1=CC(=NC=C1C(F)(F)F)CC(=O)[O-].[Na+]
InChIInChI=1S/C8H6F3NO2.Na/c9-8(10,11)5-1-2-6(12-4-5)3-7(13)14;/h1-2,4H,3H2,(H,13,14);/q;+1/p-1
InChIKeyYQFJHUQFVDXIBH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate (CAS 1956366-39-4) Procurement and Technical Specifications


Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate (CAS 1956366-39-4) is a fluorinated pyridine derivative with the molecular formula C8H5F3NNaO2 and a molecular weight of 227.12 g/mol . This compound features a 5-trifluoromethylpyridine core with an acetate moiety at the 2-position, present as the sodium carboxylate salt. As a research chemical building block, it is utilized in pharmaceutical and agrochemical synthesis, with the trifluoromethyl group conferring enhanced lipophilicity and metabolic stability properties characteristic of this pharmacophore class [1]. Multiple suppliers offer this compound at purities of ≥95% for research applications .

Why Generic Substitution Fails: Critical Differentiators for Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate Procurement


Direct substitution of sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate with its free acid counterpart (CAS 785762-99-4), its methyl ester derivative, or regioisomeric sodium salts (e.g., 4-trifluoromethyl positional isomer, CAS 1803581-80-7) introduces material differences in solubility, reactivity, and synthetic compatibility that can compromise reaction outcomes . The sodium salt form is specifically required for aqueous buffer compatibility and direct use in salt metathesis or organometallic complexation steps, whereas the free acid necessitates additional neutralization steps and may exhibit limited solubility in aqueous media [1]. Furthermore, the 5-trifluoromethyl substitution pattern presents distinct electronic and steric properties compared to the 4-substituted analog (CAS 1803581-80-7) due to altered nitrogen electron density distribution on the pyridine ring [2]. Procurement of an incorrect analog or salt form introduces uncontrolled variables that may invalidate structure-activity relationship (SAR) interpretations and require re-optimization of synthetic protocols.

Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate (CAS 1956366-39-4) Quantitative Procurement Evidence Guide


Purity Specification Comparison: Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate vs. Free Acid Form

Commercial availability of sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate is documented at purity levels of ≥95% to NLT 98% across multiple qualified vendors, with batch-specific analytical certificates (NMR, HPLC, GC) provided for verification . In contrast, the free acid form (CAS 785762-99-4) is available at 95% purity without equivalent comprehensive batch-level documentation across the same vendor network .

Analytical Chemistry Quality Control Pharmaceutical Intermediates

Salt Form Selection Impact: Sodium Salt vs. Free Acid for Aqueous Synthetic Compatibility

The sodium carboxylate form (C8H5F3NNaO2, MW 227.12) differs from the free acid (C8H6F3NO2, MW 205.13) in both molecular weight and ionic state, with the sodium salt bearing a formal negative charge on the carboxylate oxygen balanced by a sodium cation . The free acid requires storage at -18°C to -40°C under inert atmosphere, whereas the sodium salt is specified for storage at -20°C . The ionic nature of the sodium salt confers enhanced aqueous solubility, enabling direct use in aqueous buffer systems and salt metathesis reactions without the neutralization step required for the free acid.

Medicinal Chemistry Synthetic Chemistry Formulation Development

Regioisomeric Differentiation: 5-Trifluoromethyl vs. 4-Trifluoromethyl Positional Isomer

The 5-trifluoromethyl substitution pattern on the pyridine ring distinguishes this compound from its 4-trifluoromethyl regioisomer (CAS 1803581-80-7). While both share identical molecular weight (227.12 g/mol) and formula (C8H5F3NNaO2), the positional difference alters the electron density distribution on the pyridine nitrogen and affects molecular recognition properties [1]. The 5-substituted compound (target) positions the electron-withdrawing CF3 group at a meta relationship to the pyridine nitrogen, whereas the 4-substituted isomer places CF3 at a para relationship, creating distinct dipole moments and hydrogen-bonding acceptor profiles.

Structure-Activity Relationship Medicinal Chemistry Molecular Design

Supplier Qualification and Analytical Documentation: GHS-Compliant Handling Specifications

Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate is supplied with standardized GHS hazard classification and safety documentation across multiple qualified vendors . The compound is classified with H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) hazard statements, with corresponding precautionary statements provided . Vendor-supplied documentation includes SDS, certificate of analysis upon request, and batch traceability for procurement under ISO-certified quality systems .

Procurement Quality Assurance Laboratory Safety

Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate (CAS 1956366-39-4) Recommended Research and Industrial Application Scenarios


Aqueous-Phase Medicinal Chemistry and Buffer-Compatible Synthesis

Based on the sodium salt form's enhanced aqueous solubility relative to the free acid , this compound is optimal for medicinal chemistry workflows requiring direct dissolution in aqueous buffer systems. Applications include preparation of compound libraries for biochemical screening assays, synthesis of water-soluble prodrug intermediates, and bioconjugation reactions where neutral pH aqueous conditions are required without pre-neutralization steps. The elimination of the neutralization step reduces experimental variability and improves reproducibility across multiple synthetic batches.

Structure-Activity Relationship Studies of 5-Trifluoromethylpyridine Pharmacophores

The defined 5-trifluoromethyl substitution pattern distinguishes this compound from its 4-substituted regioisomer in electronic properties [1]. This compound is appropriate for systematic SAR campaigns investigating the positional effects of trifluoromethyl substitution on pyridine-containing pharmacophores. The compound serves as a key building block for constructing compound series where the 5-CF3-pyridin-2-yl moiety is a conserved structural element, enabling controlled evaluation of substitution effects on target binding, metabolic stability, and physicochemical properties.

Organometallic Complex Synthesis and Coordination Chemistry

The sodium carboxylate functionality enables direct participation in salt metathesis reactions for the preparation of organometallic complexes, including organotin(IV) species and transition metal coordination compounds [2]. The 5-trifluoromethylpyridine moiety provides a nitrogen donor site for metal coordination, while the carboxylate group serves as an anionic ligand binding site. This dual functionality supports the synthesis of structurally characterized metal-organic frameworks and catalytic systems, with the sodium salt form providing the appropriate counterion for metathesis with metal halide precursors.

Certified Building Block Procurement for Regulated Research Environments

Given the availability of this compound from multiple ISO-certified vendors with batch-specific analytical certificates (NMR, HPLC, GC) and standardized GHS-compliant safety documentation , this compound is suited for procurement in regulated research environments including GLP laboratories, pharmaceutical development organizations, and academic core facilities with stringent quality management requirements. The multi-vendor supply chain ensures procurement continuity and competitive sourcing while maintaining consistent quality specifications (≥95% to NLT 98% purity) and safety documentation standards.

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